molecular formula C11H20O2 B12837089 (2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal

(2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal

Cat. No.: B12837089
M. Wt: 184.27 g/mol
InChI Key: VEXGMZWYNCVISK-HHIZAXHSSA-N
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Description

(2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a methoxy group, two methyl groups, and an aldehyde group, along with a double bond in its structure. Its unique configuration and functional groups make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,E)-3-Methoxy-2,4-dimethyloct-6-enal typically involves several steps, starting from simpler organic molecules. One common approach is to use a stereoselective aldol reaction followed by a series of functional group transformations. Here is a general outline of a possible synthetic route:

    Aldol Reaction: A stereoselective aldol reaction between an aldehyde and a ketone can be used to form the initial carbon skeleton with the desired stereochemistry.

    Methoxylation: Introduction of the methoxy group can be achieved through a nucleophilic substitution reaction.

    Double Bond Formation: The double bond can be introduced via an elimination reaction, often using a strong base.

    Functional Group Transformations: Final adjustments to the functional groups, such as oxidation to form the aldehyde, complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E,2R,3R,4S)-3-methoxy-2,4-dimethyloct-6-enal

InChI

InChI=1S/C11H20O2/c1-5-6-7-9(2)11(13-4)10(3)8-12/h5-6,8-11H,7H2,1-4H3/b6-5+/t9-,10-,11+/m0/s1

InChI Key

VEXGMZWYNCVISK-HHIZAXHSSA-N

Isomeric SMILES

C/C=C/C[C@H](C)[C@H]([C@@H](C)C=O)OC

Canonical SMILES

CC=CCC(C)C(C(C)C=O)OC

Origin of Product

United States

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